molecular formula C11H15Cl2NO3 B13954991 Hydroquinone, 2-(di-2'-chloroethylamino)-5-methoxy- CAS No. 63884-42-4

Hydroquinone, 2-(di-2'-chloroethylamino)-5-methoxy-

Cat. No.: B13954991
CAS No.: 63884-42-4
M. Wt: 280.14 g/mol
InChI Key: JTUARZHCHIJJGF-UHFFFAOYSA-N
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Description

Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydroquinone core substituted with a di-2’-chloroethylamino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with hydroquinone and 2-chloroethylamine as the primary starting materials.

    Substitution Reaction: The hydroquinone undergoes a substitution reaction with 2-chloroethylamine in the presence of a suitable catalyst, such as a Lewis acid, to form the intermediate compound.

    Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the 5-position of the hydroquinone ring.

Industrial Production Methods

Industrial production of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroquinone core can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives with different substitution patterns.

    Substitution: The chloroethylamino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethylamino group under mild conditions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced hydroquinone derivatives, and various substituted hydroquinone compounds.

Scientific Research Applications

Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- involves its interaction with cellular components, particularly DNA. The chloroethylamino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also targets specific enzymes involved in DNA repair, further enhancing its anticancer effects.

Comparison with Similar Compounds

Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- can be compared with other similar compounds, such as:

    Melphalan: An alkylating agent used in cancer treatment, which also contains a chloroethylamino group.

    Chlorambucil: Another alkylating agent with a similar mechanism of action but different chemical structure.

    Sarcolysine: A compound with a similar chloroethylamino group, known for its antitumor activity.

Uniqueness

The uniqueness of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- lies in its specific substitution pattern on the hydroquinone core, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with DNA and its potential as a multifunctional reagent in chemical synthesis make it a valuable compound in scientific research.

Properties

CAS No.

63884-42-4

Molecular Formula

C11H15Cl2NO3

Molecular Weight

280.14 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]-5-methoxybenzene-1,4-diol

InChI

InChI=1S/C11H15Cl2NO3/c1-17-11-7-9(15)8(6-10(11)16)14(4-2-12)5-3-13/h6-7,15-16H,2-5H2,1H3

InChI Key

JTUARZHCHIJJGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)N(CCCl)CCCl)O

Origin of Product

United States

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